molecular formula C14H23NO2S B184501 N-(2-ethylhexyl)benzenesulfonamide CAS No. 36997-29-2

N-(2-ethylhexyl)benzenesulfonamide

Cat. No. B184501
CAS RN: 36997-29-2
M. Wt: 269.4 g/mol
InChI Key: ACSJOJBMNBXQTG-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)benzenesulfonamide, also known as EHBs, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

N-(2-ethylhexyl)benzenesulfonamide has been studied for its potential applications in different fields, including as a plasticizer, surfactant, and corrosion inhibitor. It has also been investigated for its antibacterial and antifungal properties and as a potential drug candidate for the treatment of various diseases. N-(2-ethylhexyl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi, including Escherichia coli and Candida albicans. It has also been studied for its potential use in cancer therapy and as a neuroprotective agent.

Mechanism Of Action

The exact mechanism of action of N-(2-ethylhexyl)benzenesulfonamide is not fully understood. However, it is believed to interact with the cell membrane of microorganisms, leading to changes in membrane permeability and disruption of cellular processes. N-(2-ethylhexyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.

Biochemical And Physiological Effects

N-(2-ethylhexyl)benzenesulfonamide has been shown to have low toxicity and is considered safe for use in different applications. It has been found to have no significant effects on blood parameters, liver, and kidney function. However, it has been shown to have mild irritant effects on the skin and eyes.

Advantages And Limitations For Lab Experiments

N-(2-ethylhexyl)benzenesulfonamide has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. It can also be easily synthesized using simple reaction conditions. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its low molecular weight can limit its applications in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethylhexyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the study of its mechanism of action and its interaction with the cell membrane of microorganisms can provide insights into its potential applications in different fields.

Synthesis Methods

N-(2-ethylhexyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-ethylhexylamine with benzenesulfonyl chloride or benzenesulfonic acid. The reaction can be carried out under different conditions, such as using a solvent or a catalyst. The yield and purity of the product can be improved by optimizing the reaction parameters.

properties

CAS RN

36997-29-2

Product Name

N-(2-ethylhexyl)benzenesulfonamide

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N-(2-ethylhexyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-3-5-9-13(4-2)12-15-18(16,17)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3

InChI Key

ACSJOJBMNBXQTG-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1

Other CAS RN

36997-29-2

Origin of Product

United States

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